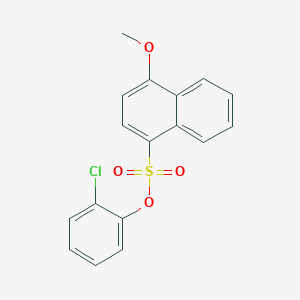

2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate

Beschreibung

Eigenschaften

IUPAC Name |

(2-chlorophenyl) 4-methoxynaphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO4S/c1-21-15-10-11-17(13-7-3-2-6-12(13)15)23(19,20)22-16-9-5-4-8-14(16)18/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZXYYCVWVXWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate typically involves the sulfonation of 4-methoxynaphthalene followed by the esterification with 2-chlorophenol. The reaction conditions often require the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The esterification step may involve the use of a catalyst such as pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

Reduction Reactions: The sulfonate ester can be reduced to form sulfonamides.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted chlorophenyl derivatives.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include sulfonamides and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate ester group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The chlorophenyl and methoxynaphthalene moieties can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 2-Chlorophenyl-Containing Compounds

Key Observations :

- Sulfonate vs. Amide/Nitrile : The sulfonate ester in the target compound enhances hydrolytic stability compared to the amide/nitrile groups in chromene derivatives (e.g., Compound^3), which may undergo hydrolysis under acidic or basic conditions .

- Aromatic Substitution : The 2-chlorophenyl group in all compounds contributes to π-π stacking interactions and lipophilicity. However, its anti-disposition relative to other substituents (e.g., in benzoxazines) influences stereochemical outcomes and biological activity .

Key Differences :

Table 3: Property Comparison Based on Functional Groups

| Property | Target Sulfonate | Methylclonazepam | 1,3-Benzoxazines |

|---|---|---|---|

| Solubility | Moderate (polar solvents) | Low (lipophilic) | Variable (depends on substituents) |

| Stability | High (sulfonate ester) | Moderate (nitro group labile) | High (rigid benzoxazine ring) |

| Bioactivity | Not reported | Anxiolytic (GABA modulation) | Antimicrobial (hypothesized) |

Insights :

- The sulfonate’s stability and moderate solubility suggest utility as a synthetic intermediate or in drug formulation, whereas Methylclonazepam’s nitro group is critical for its GABAergic activity .

Biologische Aktivität

2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

The synthesis of 2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate typically involves the sulfonation of 4-methoxynaphthalene followed by esterification with 2-chlorophenol. The reaction conditions often require a sulfonating agent such as chlorosulfonic acid or sulfur trioxide, and the esterification step may involve a catalyst like pyridine or triethylamine.

The biological activity of 2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate is attributed to its interaction with specific molecular targets within cells. The sulfonate ester group can act as an electrophile, facilitating nucleophilic attacks by biological molecules. The chlorophenyl and methoxynaphthalene moieties may interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate. For instance:

- Broad-Spectrum Activity : The compound has shown effectiveness against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro assays indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .

- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways, although further research is needed to elucidate the precise mechanisms involved.

Anticancer Activity

The anticancer properties of 2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate have been explored in various cancer cell lines:

- Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (4T1) and colon cancer (HT-29). The IC50 values ranged from 0.5 to 0.7 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, suggesting that it may trigger programmed cell death pathways as part of its anticancer mechanism .

Comparative Efficacy

To better understand the effectiveness of 2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate compared to other compounds, a summary table is provided below:

| Compound Name | Activity Type | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| 2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate | Antimicrobial | N/A | Various Bacteria |

| Anticancer | 0.5 - 0.7 | HT-29 (Colon), 4T1 (Breast) | |

| Tamoxifen | Anticancer | N/A | M-HeLa |

| Cisplatin | Anticancer | N/A | Various Cancer Cell Lines |

Case Studies

Several case studies have documented the use of naphthalene derivatives, including those similar to 2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate:

- Combination Therapy : Studies combining this compound with other agents have shown enhanced efficacy against resistant bacterial strains and synergistic effects in cancer treatment models .

- In Vivo Models : Animal studies are currently underway to assess the pharmacokinetics and therapeutic efficacy in vivo, which will provide insights into dosage optimization and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.